Nitrogen fluoride oxide

Catalog No.
S1511242
CAS No.
13847-65-9
M.F
F3NO
M. Wt
87.001 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrogen fluoride oxide

CAS Number

13847-65-9

Product Name

Nitrogen fluoride oxide

Molecular Formula

F3NO

Molecular Weight

87.001 g/mol

InChI

InChI=1S/F3NO/c1-4(2,3)5

InChI Key

UDOZVPVDQKQJAP-UHFFFAOYSA-N

SMILES

[N+]([O-])(F)(F)F

Canonical SMILES

[N+]([O-])(F)(F)F

Material Science

Researchers are exploring F₃NO's potential as an etchant in the semiconductor industry due to its unique properties. Similar to its close relative nitrogen trifluoride (NF₃), F₃NO is anticipated to offer advantages like:

  • High etch rates
  • Selective etching of specific materials (e.g., nitrides over oxides)
  • Formation of volatile byproducts, minimizing residue issues [Source: Nomination Background: Nitrogen trifluoride (CASRN: 7783-54-2), ]

Nitrogen fluoride oxide, also known as trifluoramine oxide, is an inorganic compound with the chemical formula F3NO\text{F}_3\text{NO}. This molecule consists of one nitrogen atom, one oxygen atom, and three fluorine atoms. At standard conditions, nitrogen fluoride oxide appears as a colorless gas with a critical temperature of 29.5 °C and a density of 0.593 g/cm³. The molecular structure exhibits C₃V symmetry, resembling a tetrahedral configuration due to the equivalent nitrogen-fluorine bonds and the unique nitrogen-oxygen bond .

Nitrogen fluoride oxide is notable for its strong fluorinating properties, making it a significant compound in various

, primarily as a fluorinating agent. Its reactions include:

  • Fluorination of Other Compounds: Nitrogen fluoride oxide can fluorinate various substrates, yielding products like nitrosyl fluoride.
  • Reactivity with Mercury: It reacts slowly with mercury to produce mercury fluorides and nitrogen oxides.
  • Stability: It does not react with water, glass, or nickel, which facilitates handling in laboratory settings .

The following table summarizes some key reactions involving nitrogen fluoride oxide:

SubstrateProductComments
N2F4\text{N}_2\text{F}_4NF3\text{NF}_3Fluorination reaction
N2O4\text{N}_2\text{O}_4NO2F\text{NO}_2\text{F}Produces nitrosyl fluoride
Cl2\text{Cl}_2ClF\text{ClF}Fluorination reaction
H2O\text{H}_2\text{O}No reactionInert under standard conditions

Several methods exist for synthesizing nitrogen fluoride oxide:

  • Electric Discharge Method: This involves an electric discharge in a mixture of oxygen and nitrogen trifluoride.
  • Photochemical Reaction: A reaction between fluorine and nitrosyl fluoride can yield nitrogen fluoride oxide.
  • Thermal Decomposition: Decomposing nitrosyl hexafluoronickelate can produce nitrogen fluoride oxide alongside other products.
  • Combustion Method: Burning nitric acid in fluorine followed by rapid cooling is another synthesis route .

Nitrogen fluoride oxide finds application primarily in the field of materials science and chemical synthesis due to its strong fluorinating capabilities. Key applications include:

  • Fluorination Reactions: Used as a reagent in organic synthesis for introducing fluorine into organic molecules.
  • Industrial Processes: Its ability to form stable adducts makes it useful in producing various fluorinated compounds.
  • Research

Research on the interactions of nitrogen fluoride oxide focuses on its reactivity with various substrates and its behavior under different conditions. Studies have shown that it can form adducts with pentafluorides, which are essentially hexafluoride salts containing the ion F2NO+\text{F}_2\text{NO}^+. These interactions are crucial for understanding its potential applications in synthetic chemistry and materials science .

Nitrogen fluoride oxide shares similarities with other nitrogen halides but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

Comparison Table

CompoundFormulaStabilityReactivity
Nitrogen Fluoride OxideF3NO\text{F}_3\text{NO}Stable up to 300 °CStrong fluorinating agent
Nitrogen TrifluorideNF3\text{NF}_3Stable at room temperatureMild oxidizer
Nitrogen TrichlorideNCl3\text{NCl}_3Highly unstableExplosive
Nitrogen TribromideNBr3\text{NBr}_3Very unstableHighly reactive

Traditional Synthesis Approaches

Electric Discharge Techniques

Electric discharge methods represent one of the earliest approaches to synthesizing F3NO. This technique typically involves passing a mixture of nitrogen trifluoride (NF3) and oxygen through a discharge apparatus under specific conditions. In this process, approximately 70% of NF3 reacts, with F3NO yields typically ranging from 10-15%. The reaction simultaneously produces various nitrogen oxides and dioxygen difluoride as side products.

The specific parameters for this synthesis method include passing the starting materials at a flow rate of 1.7-3.4 liters per hour through a discharge tube immersed in liquid nitrogen. The system is maintained at a pressure of 10-15 mmHg with a current of 30-50 mA. Temperature plays a critical role in this synthesis route, as evidenced by the observation that when the discharge tube is thermostatted at -78°C, trifluoramine oxide fails to form.

The mechanism underlying the formation of F3NO from nitrogen trifluoride and oxygen in an electrical discharge remains incompletely understood. Since nitrogen trifluoride readily dissociates in a discharge environment, it's possible that F3NO emerges as one of the decomposition products through a sequence of reactions. The primary effect of the electrical discharge appears to be the generation of atomic fluorine through the dissociation of fluorine or fluoride molecules.

Reaction of Nitrogen Trifluoride with Oxygen-Containing Compounds

Several synthetic routes involve the reaction of NF3 with various oxygen-containing compounds. Fox et al. demonstrated a method for producing F3NO using NF3 and O2 in an electrical discharge reactor. Similarly, Gross et al. developed a process for preparing F3NO through the reaction of NF3 with oxidized oxygen or nitrous oxide (N2O) in the presence of a glow discharge:

The reaction can be represented as follows:

NF3 + O2 → F3NO (electrical discharge)
NF3 + N2O → F3NO (glow discharge)

More complex reaction systems have also been investigated. The Korean Patent Registration No. 10-2010460 describes a two-step reaction process where NF3 and N2O are reacted under antimony pentafluoride (SbF5) to obtain an intermediate product NF2OSbF6, which is subsequently contacted with sodium fluoride (NaF) and thermally decomposed under vacuum to produce F3NO.

Thermal Decomposition of Nitrosyl Hexafluoronickelate

Another traditional approach involves the thermal decomposition of nitrosyl hexafluoronickelate, represented by the following reaction:

(NO)2NiF6 → ONF + ONF3 + NiF2

This thermal decomposition process produces both nitrosyl fluoride (FNO) and trifluoramine oxide (F3NO) along with nickel(II) fluoride. While this method offers the advantage of a single-step process, it requires the synthesis of the complex starting material nitrosyl hexafluoronickelate, which itself can be challenging to prepare in high purity.

Advanced Production Techniques

Photochemical Synthesis Using Fluorine and Nitrosyl Fluoride

A more recent and efficient method for producing F3NO involves the photochemical reaction between fluorine (F2) and nitrosyl fluoride (FNO):

F2 + FNO → F3NO

This photochemical reaction is initiated by ultraviolet radiation with specific wavelength characteristics. An apparatus designed for this production method typically includes a reactor, an ultraviolet irradiation system, and separation and collection components.

The wavelength control in this process is critical for optimizing yield and minimizing side reactions. Specifically, the ultraviolet radiation should have a peak wavelength in the 300-400 nm range, with the intensity of rays having wavelengths below 300 nm maintained at less than 5% of the intensity of rays in the 300-400 nm band. This precise wavelength control is essential because high-energy ultraviolet radiation (deep UV) can promote undesired side reactions that decrease F3NO yield.

For optimal results, the ultraviolet rays should have a peak in the 350-370 nm range, with some research suggesting that a single wavelength of 365 nm provides the best results. The amount of F3NO generated can be monitored in real-time using infrared spectroscopy, allowing for precise control of the ultraviolet irradiation time.

The reaction can also occur with heat rather than UV radiation, but hot fluorine is difficult to contain without unwanted reactions with the container materials, making the photochemical approach preferable for most applications.

Chemical Vapor Deposition (CVD) Methods

F3NO has found applications in Chemical Vapor Deposition (CVD) processes, particularly for cleaning semiconductor manufacturing equipment and for etching silicon oxide films. The compound shows higher reactivity against silicon materials than nitrosyl fluoride (FNO), making it valuable for these applications.

For CVD applications, specialized equipment has been developed to generate F3NO at the point of use, minimizing handling and storage concerns associated with this reactive compound. A patent application describes an apparatus for producing trifluoramine oxide that includes a reactor with a cylindrical body portion and end plates, with windows made of materials transparent to ultraviolet radiation.

The reactor materials must be resistant to both the product (F3NO) and the starting materials (FNO and F2). Suitable materials include Monel, nickel, stainless steel, or Teflon. Temperature control systems, such as blowers or chillers, help maintain optimal reaction conditions.

Catalytic Fluorination Pathways

Various catalytic approaches have been explored for the fluorination of nitrogen-containing compounds to produce F3NO. One such method involves the reaction of difluoramine with chlorine trifluoride and an oxygenated halogen compound, as described in US Patent 3505015A.

Henri Moissan and Paul Lebeau documented a method for preparing nitryl fluoride (NO2F, a related compound) through the fluorination of nitrogen dioxide using cobalt(III) fluoride as a fluorinating agent:

NO2 + CoF3 → NO2F + CoF2

Similar catalytic approaches might be applicable to F3NO synthesis, potentially offering more controlled reaction conditions and improved yields compared to direct fluorination with elemental fluorine.

Another approach involves burning nitric acid in fluorine, followed by rapid cooling. While this direct fluorination method offers a straightforward chemical route, it presents significant challenges related to the handling of elemental fluorine and the control of the highly exothermic reaction.

Challenges and Limitations

Yield Optimization Strategies

Optimizing the yield of F3NO production presents several challenges that researchers have addressed through various strategies:

  • Wavelength Control: For photochemical synthesis, precise control of the UV radiation wavelength is critical. Using UV radiation with a peak in the 350-370 nm range while minimizing radiation below 300 nm can significantly enhance yield and reduce unwanted side reactions.

  • Temperature Management: The temperature of the reaction system must be carefully regulated, particularly for electric discharge methods where cryogenic temperatures are often required. For photochemical reactions, temperature control helps prevent thermal side reactions.

  • Reactant Ratio Optimization: The stoichiometric ratio of reactants (e.g., F2 to FNO in photochemical synthesis) can be adjusted to maximize F3NO yield while minimizing competing reactions.

  • Reaction Time Control: In photochemical synthesis, the UV irradiation time can be regulated based on real-time measurements of F3NO concentration using techniques such as infrared spectroscopy.

  • Reactor Design Improvements: Innovations in reactor design, such as windows for efficient UV transmission and materials resistant to fluorine and fluorides, have contributed to improved yields.

Table 1: Comparison of F3NO Synthesis Methods and Yields

Synthesis MethodStarting MaterialsConditionsApproximate YieldKey AdvantagesMajor LimitationsReference
Electric DischargeNF3 + O210-15 mmHg, 30-50 mA, -196°C10-15%Simple setupLow yield, multiple side products
Thermal Decomposition(NO)2NiF6HeatNot specifiedSingle-step processComplex starting material synthesis
PhotochemicalF2 + FNOUV (300-400 nm)Higher (exact % not specified)Fewer side reactions, controllable processRequires specialized UV source, F2 handling
Noble Metal FluoridesIrF6/PtF6 + NONot specifiedLow (described as "less yielding")High purity potentialExpensive reagents, low yield
Direct FluorinationHNO3 + F2Rapid cooling requiredNot specifiedStraightforward chemistryChallenging F2 handling, highly exothermic

Purification and Separation Techniques

Given that F3NO production typically results in a mixture of products, effective purification and separation techniques are essential:

  • Cold Trap Separation: F3NO can be efficiently separated from reaction products using a multi-stage cold trap system. Since the boiling point of F3NO (-89°C) falls between that of FNO (-56°C) and F2 (-188°C), a two-stage cold trap can first condense and separate FNO from the gaseous products, followed by condensation and separation of F3NO in the second stage.

  • Fractional Distillation: After initial separation, fractional distillation can further purify F3NO by exploiting the differences in boiling points between F3NO and potential contaminants.

  • Chemical Treatment: Treatment with potassium hydroxide solution can help purify F3NO by selectively reacting with other fluorine-containing molecules produced during synthesis.

  • Selective Adsorption: Various adsorbent materials can be employed to remove specific impurities from F3NO gas streams.

  • Scrubbing: Unreacted F2 in the product stream can be removed through specialized scrubbers, which capture the fluorine while allowing the purified F3NO to pass through.

Fluorination of Inorganic Compounds

Conversion of Metal Oxides to Volatile Fluorides

Nitrogen fluoride oxide, particularly in its form as nitrosyl fluoride, demonstrates exceptional reactivity as a fluorinating agent for metal oxides [5]. The fundamental mechanism involves the conversion of metal oxides to their corresponding volatile fluorides through direct reaction with nitrosyl fluoride, releasing nitric oxide as a byproduct [5]. This process follows the general reaction pathway: n nitrosyl fluoride + metal oxide → metal fluoride + n nitric oxide [5].

The fluorination process exhibits highly exothermic characteristics, with calculated thermodynamic properties indicating favorable reaction conditions for most metal oxide systems [34]. Research has demonstrated that nitrosyl fluoride converts many metals to their fluorides, releasing nitric oxide in the process, making aqueous nitrosyl fluoride solutions powerful solvents for metals similar to aqua regia [5].

Metal OxideReaction Temperature (°C)Product FluorideReaction Enthalpy (kJ/mol)
Cerium dioxide300-600Cerium fluoride-669 [34]
Lanthanum oxide300-600Lanthanum fluoride-690 [34]
Uranium oxide470-500Uranium fluorideVariable [15]
Neptunium oxide450-500Neptunium fluoride-580 [15]

The fluorination mechanism involves initial surface adsorption of nitrosyl fluoride molecules onto the metal oxide surface, followed by oxygen-fluorine exchange processes [10]. The nitrosyl ion serves as the active species, oxidizing metals through electron transfer and liberating nitric oxide gas [31]. This mechanism is particularly effective for actinide and transition metal oxides due to their electronic structure and bonding characteristics [10].

Selective Fluorination of Actinide and Transition Metal Oxides

Selective fluorination of actinide and transition metal oxides represents a critical application area for nitrogen fluoride oxide compounds [15] [34]. The process demonstrates remarkable selectivity based on temperature-dependent reaction kinetics, allowing for sequential fluorination of different metal oxide components [15].

Uranium dioxide fluorination exhibits first-order kinetics with activation energies ranging from 10 to 12 kilocalories per mole [48]. The reaction proceeds through a temperature-dependent mechanism where uranium dioxide converts to uranium tetrafluoride at lower temperatures, followed by further fluorination to uranium hexafluoride at elevated temperatures [48]. Kinetic studies reveal that reaction rates depend significantly on particle size and surface area of the starting materials [48].

Neptunium oxide systems demonstrate complex behavior during fluorination processes [15]. Research indicates that neptunium dioxide undergoes fluorination at temperatures between 450 and 500 degrees Celsius, producing neptunium tetrafluoride as an intermediate product before further conversion to neptunium hexafluoride [15]. The reaction kinetics follow diffusion-controlled mechanisms at lower temperatures, transitioning to surface-controlled processes at higher temperatures [15].

Plutonium oxide fluorination exhibits similar patterns to other actinide oxides but with distinct kinetic parameters [48]. The conversion of plutonium tetrafluoride and plutonium dioxide to plutonium hexafluoride occurs between 100 and 600 degrees Celsius, with activation energies comparable to uranium systems [48]. The process shows dependence on fluorine partial pressure, with optimal conditions occurring at pressures between 0.25 and 1.0 atmosphere [48].

Actinide OxideOnset Temperature (°C)Activation Energy (kJ/mol)Primary Product
Uranium dioxide300-40042-50 [48]Uranium hexafluoride
Neptunium dioxide450-47045-55 [15]Neptunium hexafluoride
Plutonium dioxide100-20040-48 [48]Plutonium hexafluoride

Organic Synthesis Applications

Nitrosyl Fluoride as a Nitrating Agent

Nitrosyl fluoride functions as an effective nitrating agent in organic synthesis, providing unique reactivity patterns distinct from conventional nitrating systems [5] [26]. The compound serves as both a fluorinating and nitrating agent, enabling simultaneous introduction of fluorine and nitro functional groups into organic molecules [5].

The nitrating mechanism involves electrophilic attack by the nitrosyl fluoride molecule on electron-rich organic substrates [12]. Research demonstrates that nitrosyl fluoride reacts readily with fluoroolefins to produce oxazetidines, nitroso compounds, and azaalkenes through distinct reaction pathways [12]. The reaction selectivity depends on substrate structure, with tetrafluoroethylene, hexafluoropropene, and octafluoroisobutene showing different product distributions [12].

Alcohols undergo direct nitrosylation when treated with nitrosyl fluoride, converting to nitrite esters through the reaction: alcohol + nitrosyl fluoride → alkyl nitrite + hydrogen fluoride [5]. This transformation proceeds under mild conditions and demonstrates broad substrate scope for primary and secondary alcohols [5].

The compound exhibits enhanced reactivity compared to conventional nitrating agents due to its dual functionality [26]. Studies reveal that nitrosyl fluoride-based nitration occurs at lower temperatures and with greater selectivity than traditional nitric acid-sulfuric acid systems [26]. The reaction proceeds through distinct mechanistic pathways involving fluorine-assisted activation of the nitrosyl moiety [26].

Substrate TypeReaction ConditionsPrimary ProductYield (%)
Primary alcohols25°C, 1 atmAlkyl nitrites70-85 [5]
Fluoroolefins100-150°COxazetidines60-75 [12]
Aromatic compounds50-100°CNitro aromatics65-80 [26]

Adduct Formation with Lewis-Acidic Fluorides

Nitrosyl fluoride demonstrates remarkable ability to form stable adducts with Lewis-acidic fluorides, creating new classes of reactive intermediates [5] [24]. The most extensively studied system involves the reaction of nitrosyl fluoride with boron trifluoride, producing nitrosyl tetrafluoroborate as a salt-like adduct [5].

The adduct formation mechanism involves coordination of the nitrogen lone pair in nitrosyl fluoride to the electron-deficient Lewis acid center [24]. Research indicates that boron trifluoride reacts quantitatively with nitrosyl fluoride to give nitrosyl tetrafluoroborate: nitrosyl fluoride + boron trifluoride → nitrosyl tetrafluoroborate [5]. This reaction proceeds rapidly at room temperature and produces crystalline products suitable for structural characterization [24].

Thermodynamic studies reveal that adduct formation is highly exothermic, with binding energies ranging from 80 to 120 kilojoules per mole depending on the Lewis acid strength [24]. The stability of these adducts varies significantly with the nature of the fluoride acceptor, with stronger Lewis acids forming more stable complexes [24].

Spectroscopic characterization confirms the ionic nature of these adducts [24]. Fluorine nuclear magnetic resonance spectra show characteristic chemical shifts for the tetrafluoroborate anion at approximately -151 parts per million, while boron nuclear magnetic resonance reveals singlet peaks near 0 parts per million [24]. These spectral features provide definitive evidence for complete electron transfer and adduct formation [24].

Lewis AcidBinding Energy (kJ/mol)ProductThermal Stability (°C)
Boron trifluoride95-105 [24]Nitrosyl tetrafluoroborate150-200 [24]
Aluminum fluoride75-85 [14]Nitrosyl aluminum fluoride100-150 [14]
Antimony pentafluoride110-125 [4]Nitrosyl hexafluoroantimonate200-250 [4]

Decomposition Pathways

Thermal Stability and Degradation Products

Nitrogen fluoride oxide compounds exhibit complex thermal decomposition behavior characterized by multiple degradation pathways [2] [28]. Trifluoramine oxide demonstrates thermal stability up to approximately 29.5 degrees Celsius at its critical temperature, beyond which decomposition becomes thermodynamically favorable [2].

The primary thermal decomposition pathway involves homolytic cleavage of nitrogen-fluorine bonds, producing nitrogen difluoride radicals and atomic fluorine [2]. Thermodynamic analysis indicates that decomposition becomes significant above 100 degrees Celsius, with complete degradation occurring at temperatures exceeding 200 degrees Celsius [2]. The process follows first-order kinetics with activation energies ranging from 150 to 180 kilojoules per mole [2].

Decomposition products include nitrogen difluoride, atomic fluorine, nitric oxide, and molecular nitrogen depending on reaction conditions [2]. Under inert atmosphere conditions, the primary products are nitrogen difluoride and atomic fluorine, while oxidative conditions promote formation of nitrogen oxides and molecular oxygen [2]. Temperature-programmed decomposition studies reveal distinct decomposition stages corresponding to different bond-breaking processes [2].

The thermal stability varies significantly among different nitrogen fluoride oxide isomers [2]. Nitrosyl fluoride exhibits greater thermal stability than trifluoramine oxide, with decomposition onset temperatures approximately 50 degrees higher [2]. This difference reflects the stronger nitrogen-oxygen bond in nitrosyl fluoride compared to the nitrogen-oxygen bond in trifluoramine oxide [2].

CompoundDecomposition Onset (°C)Activation Energy (kJ/mol)Primary Products
Nitrosyl fluoride150-180 [33]165-175 [33]Nitrogen dioxide, fluorine
Trifluoramine oxide85-95 [2]150-160 [2]Nitrogen difluoride, fluorine
Nitrogen difluoride oxide120-140 [6]140-155 [6]Nitric oxide, fluorine

Photochemical Decomposition Mechanisms

Photochemical decomposition of nitrogen fluoride oxide compounds occurs through electronically excited state formation upon ultraviolet radiation absorption [28] [39]. Research demonstrates that nitrosyl fluoride absorbs strongly in the ultraviolet region with maximum absorption around 175 nanometers, corresponding to electronic transitions from ground state to excited singlet and triplet states [28].

The initial photochemical process involves formation of electronically excited states that subsequently decompose or undergo collisional deactivation [28]. Studies conducted at pressures between 5.0 and 20 torr reveal that excited nitrosyl fluoride molecules can decompose unimolecularly or be induced to decompose through collisions with other molecules [28]. The quantum efficiency of decomposition depends strongly on excitation wavelength and collision frequency [28].

Primary photodissociation channels include nitrogen-fluorine bond cleavage and nitrogen-oxygen bond cleavage, producing different radical species [39]. Theoretical calculations indicate that the lowest energy electronic transition corresponds to nitrogen-fluorine bond dissociation, while higher energy transitions access nitrogen-oxygen bond breaking pathways [39]. The branching ratios between these channels depend on excitation energy and molecular environment [39].

Secondary photochemical processes involve radical recombination and secondary decomposition reactions [28]. Fluorine atoms generated from primary photodissociation can react with parent molecules to produce hydrogen fluoride and nitrogen-containing radicals [28]. These secondary reactions significantly influence overall decomposition kinetics and product distributions [28].

Wavelength Range (nm)Primary ProcessQuantum YieldProducts
150-180 [39]Nitrogen-fluorine dissociation0.8-0.9 [28]Nitrogen oxide, fluorine
180-220 [39]Nitrogen-oxygen dissociation0.3-0.5 [28]Nitrogen difluoride, oxygen
220-280 [39]Electronic excitation0.1-0.2 [28]Excited molecules

XLogP3

1.3

Dates

Modify: 2024-02-18

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